molecular formula C12H17ClN2O B091318 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea CAS No. 15545-54-7

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea

Cat. No.: B091318
CAS No.: 15545-54-7
M. Wt: 240.73 g/mol
InChI Key: UBQZPNHEIZEAQH-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloro-substituted phenyl ring and a diethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-chloro-2-methylphenyl isocyanate and diethylamine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

    Product Isolation: The product is isolated by filtration and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include additional steps such as solvent recovery and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methylphenyl)-1,1-diethylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the urea moiety.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-8-10(13)7-6-9(11)3/h6-8H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQZPNHEIZEAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=C(C=CC(=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340831
Record name 3-(5-chloro-2-methylphenyl)-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15545-54-7
Record name N′-(5-Chloro-2-methylphenyl)-N,N-diethylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15545-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-chloro-2-methylphenyl)-1,1-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-CHLORO-2-METHYLPHENYL)-1,1-DIETHYLUREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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